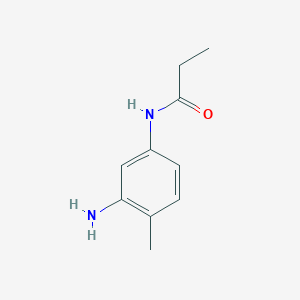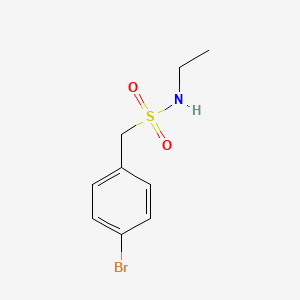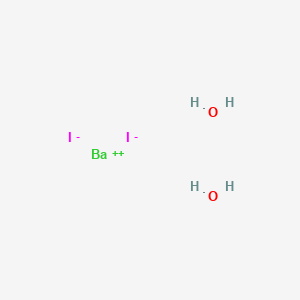
4-Bromo-N-(2-pyrrolidinylmethyl)aniline dioxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-N-(2-pyrrolidinylmethyl)aniline dioxalate, commonly referred to as 4-Bromo-NPMAD, is a synthetic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a molecular weight of 396.30 g/mol and a melting point of 167-169°C. 4-Bromo-NPMAD has been shown to have a variety of biochemical and physiological effects and is used in a number of laboratory experiments.
Applications De Recherche Scientifique
Organic Synthesis
4-Bromo-N-(2-pyrrolidinylmethyl)aniline dioxalate: is a valuable intermediate in organic synthesis. Its bromo and aniline groups make it a versatile building block for constructing complex organic molecules. It can undergo various reactions, including Suzuki coupling, to create biaryl structures commonly found in pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, this compound’s structural features allow for the synthesis of potential drug candidates. It can be used to create analogs of known pharmacophores, aiding in the discovery of new therapeutic agents with improved efficacy and reduced side effects .
Material Science
The brominated aromatic structure of 4-Bromo-N-(2-pyrrolidinylmethyl)aniline dioxalate is useful in material science. It can be incorporated into polymers to enhance their properties, such as thermal stability and flame retardancy .
Catalysis
This compound can serve as a ligand for transition metal catalysts. The nitrogen atoms in the pyrrolidine ring can coordinate to metals, facilitating catalytic processes like oxidation or reduction reactions crucial in industrial chemistry .
Agricultural Chemistry
In the field of agricultural chemistry, derivatives of this compound could be explored for their potential as novel pesticides or herbicides. The bromine atom can be strategically replaced or modified to design compounds with specific modes of action against pests .
Analytical Chemistry
4-Bromo-N-(2-pyrrolidinylmethyl)aniline dioxalate: can be used as a standard or reagent in analytical chemistry. Its unique spectral properties allow for its use in quantitative and qualitative analysis, particularly in HPLC and mass spectrometry applications .
Mécanisme D'action
The mechanism of action of 4-Bromo-N-(2-pyrrolidinylmethyl)aniline dioxalate is not specified in the available resources. Its potential applications in various fields suggest that it may interact with other substances in a unique way.
Safety and Hazards
Safety data for 4-Bromo-N-(2-pyrrolidinylmethyl)aniline dioxalate suggests that any clothing contaminated by the product should be immediately removed and the affected individual should move out of the dangerous area . More detailed safety and hazard information would likely be available in a comprehensive safety data sheet .
Propriétés
IUPAC Name |
4-bromo-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2.2C2H2O4/c12-9-3-5-10(6-4-9)14-8-11-2-1-7-13-11;2*3-1(4)2(5)6/h3-6,11,13-14H,1-2,7-8H2;2*(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZWWNLOOMQWCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNC2=CC=C(C=C2)Br.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate](/img/structure/B1341556.png)








![2-[(2-Methylbenzyl)thio]ethanamine](/img/structure/B1341585.png)
![1-[4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-YL]methanamine](/img/structure/B1341588.png)

